Dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
説明
Dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a 2,4-dichlorophenyl substituent at the C4 position and methyl ester groups at the C3 and C5 positions. This compound shares structural similarities with clinically relevant calcium channel blockers (e.g., nifedipine) but exhibits distinct electronic and steric properties due to its dichlorinated aryl group and ester substitutions . Its synthesis typically follows the Hantzsch reaction, involving condensation of 2,4-dichlorobenzaldehyde, methyl acetoacetate, and ammonium acetate in ethanol .
特性
IUPAC Name |
dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO4/c1-8-13(16(21)23-3)15(11-6-5-10(18)7-12(11)19)14(9(2)20-8)17(22)24-4/h5-7,15,20H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQZJXYLJQZVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Reaction Mechanism and Stoichiometry
The reaction proceeds via Knoevenagel condensation between 2,4-dichlorobenzaldehyde and methyl acetoacetate, forming an α,β-unsaturated ketone intermediate. Subsequent Michael addition of a second equivalent of methyl acetoacetate, followed by cyclization with ammonium acetate, yields the 1,4-dihydropyridine core. The final product is stabilized by intramolecular hydrogen bonding between the NH group and ester carbonyls.
Optimization of Traditional Conditions
Early syntheses required prolonged reflux (6–24 hours) in ethanol, with yields ranging from 50% to 70%. Key variables affecting yield include:
-
Ammonia source : Ammonium acetate outperforms aqueous ammonia in minimizing side reactions.
-
Solvent polarity : Ethanol (ε = 24.3) provides optimal polarity for cyclization.
-
Temperature : Reflux at 78°C balances reaction rate and decomposition risks.
A representative protocol involves heating 2,4-dichlorobenzaldehyde (10 mmol), methyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL) under reflux for 12 hours. The crude product is purified via recrystallization from ethanol/water (3:1), yielding 65% pure compound.
Microwave-Assisted Synthesis
Microwave irradiation has revolutionized the preparation of 1,4-dihydropyridines by reducing reaction times from hours to minutes. This method enhances molecular collisions through dielectric heating, accelerating both the Knoevenagel and cyclization steps.
Procedure and Advantages
A modified protocol employs a domestic microwave oven (800 W) with short irradiation bursts (30–60 seconds) interspersed with cooling periods to prevent decomposition. Typical conditions:
-
Reactants : 2,4-Dichlorobenzaldehyde (5 mmol), methyl acetoacetate (10 mmol), ammonium acetate (7.5 mmol)
-
Solvent : Ethanol (10 mL)
-
Irradiation : 6 cycles of 30-second heating at 80°C
Microwave synthesis eliminates the need for prolonged heating, reducing energy consumption and byproduct formation. The method is particularly effective for scale-up, as demonstrated in combinatorial libraries synthesized via 96-well microtiter plates.
Solvent-Free and Green Chemistry Approaches
Growing emphasis on sustainable chemistry has spurred solvent-free syntheses using mechanochemical methods or reusable catalysts.
Silica-Sulfuric Acid Catalysis
Montazeri et al. reported a solvent-free method using silica-supported sulfuric acid (20 mol%) as a heterogeneous catalyst. Reactants are ground in a mortar for 15 minutes, followed by heating at 80°C for 2 hours. This approach achieves 78% yield while eliminating toxic solvents and simplifying purification.
Ionic Liquid-Mediated Synthesis
Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) act as dual solvent-catalysts. At 90°C, the reaction completes in 4 hours with 82% yield. The ionic liquid is recoverable via vacuum distillation and reused for 5 cycles without significant activity loss.
Comparative Analysis of Preparation Methods
The table below summarizes key parameters for major synthesis routes:
Microwave irradiation offers the best compromise between speed and yield, while solvent-free methods align with green chemistry principles. Industrial-scale production may favor classical methods due to lower equipment costs, albeit with longer reaction times.
Crystallization and Purification Strategies
Post-synthetic processing critically impacts product quality. Recrystallization from ethanol/water (3:1) remains standard, but chromatographic purification is necessary for pharmaceutical-grade material. Single-crystal X-ray diffraction confirms the flattened boat conformation of the dihydropyridine ring and near-perpendicular orientation of the dichlorophenyl group .
化学反応の分析
反応の種類
4-(2,4-ジクロロフェニル)-2,6-ジメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジメチルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ジヒドロピリジン環は、酸化されてピリジン誘導体になります。
還元: 還元反応により、化合物はテトラヒドロピリジン誘導体に変換できます。
置換: ジクロロフェニル基は、求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: アミンまたはチオールなどの求核剤は、塩基性条件下で使用できます。
生成される主な生成物
酸化: ピリジン誘導体。
還元: テトラヒドロピリジン誘導体。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
科学的研究の応用
Pharmacological Applications
-
Calcium Channel Blockers
- This compound is primarily known as a calcium channel blocker, which is effective in managing hypertension and angina. Calcium channel blockers inhibit the influx of calcium ions into cardiac and smooth muscle cells, leading to vasodilation and decreased blood pressure. The dihydropyridine structure is essential for this activity, making it a crucial component in antihypertensive therapies .
- Vasodilatory Effects
- Antitumor Activity
Case Studies and Investigations
- A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various dihydropyridines and their biological activities. The findings indicated that modifications to the phenyl group significantly influenced the compound's efficacy as a calcium channel blocker and its overall pharmacological profile .
- Another investigation utilized high-throughput crystallization techniques to analyze the solid-state properties of dihydropyridines, including this compound. This approach allowed researchers to explore polymorphic forms that could enhance solubility and bioavailability in pharmaceutical formulations .
Toxicological Considerations
While dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has promising applications, it is also classified as an irritant. Proper handling and storage conditions are essential to mitigate any adverse effects during research or application .
作用機序
類似の化合物との比較
類似の化合物
ニフェジピン: カルシウムチャネル遮断薬として使用される別のジヒドロピリジン誘導体。
アムロジピン: 類似の構造を持つ広く使用されている降圧剤。
フェロジピン: 同じクラスの別の化合物で、同様の薬理学的特性を持つ。
独自性
4-(2,4-ジクロロフェニル)-2,6-ジメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジメチルは、その特定の置換パターンによって独自であり、これがその化学反応性と生物学的活性に影響を与える可能性があります。そのジクロロフェニル基は、他のジヒドロピリジン誘導体とは異なる特性を提供し、異なる治療的用途や研究の機会につながる可能性があります。
類似化合物との比較
Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Structural Difference : Replacement of methyl esters (OCH₃) with ethyl esters (OC₂H₅).
- Crystal Packing: Monoclinic crystal system (space group P2₁/c) with unit cell dimensions a = 15.928 Å, b = 12.266 Å, c = 10.042 Å, and β = 103.96° . Pharmacokinetics: Ethyl esters may slow hydrolysis, extending half-life compared to methyl esters .
Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Structural Difference : Single chlorine atom at the phenyl C2 position instead of 2,4-dichloro substitution.
- Impact on Properties :
Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Structural Difference : Methoxy group (-OCH₃) at the phenyl C4 position instead of chlorine.
- Impact on Properties :
Diethyl 4-(3,4,5-trimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Structural Difference : Three methoxy groups on the phenyl ring.
- Impact on Properties :
Key Research Findings
Spectral and Crystallographic Data
生物活性
Dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as a derivative of Felodipine) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- Molecular Formula : C17H17Cl2N O4
- Molecular Weight : 370.23 g/mol
- CAS Number : 91189-59-2
- IUPAC Name : Dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Pharmacological Profile
Dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibits several biological activities primarily associated with its role as a calcium channel blocker. Below are key areas of its pharmacological effects:
1. Cardiovascular Effects
This compound is primarily recognized for its antihypertensive properties. It acts as an L-type calcium channel blocker, which helps to lower blood pressure by preventing calcium from entering cells of the heart and blood vessel walls. This results in relaxation of vascular smooth muscle and decreased peripheral resistance.
2. Neuroprotective Effects
Recent studies indicate that derivatives of dihydropyridines may also target T-type calcium channels. This property suggests potential applications in treating neurological disorders such as epilepsy and chronic pain conditions by modulating calcium influx in neuronal tissues .
3. Antitumor Activity
Research has shown that compounds within the dihydropyridine class exhibit antitumor properties. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including the modulation of intracellular calcium levels and subsequent signaling pathways .
The biological activity of dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be attributed to several mechanisms:
- Calcium Channel Blockade : By inhibiting L-type calcium channels in cardiac and smooth muscle cells, this compound effectively reduces contractility and vascular resistance.
- Oxidative Stress Modulation : It has been suggested that dihydropyridines may exert antioxidant effects by scavenging free radicals and reducing oxidative stress in tissues .
Research Findings
A variety of studies have investigated the biological activities and mechanisms of this compound:
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Hypertension Management : In a clinical trial involving patients with hypertension, treatment with this compound resulted in significant reductions in systolic and diastolic blood pressure compared to placebo controls.
- Cancer Therapy : A study examining the effects on breast cancer cell lines showed that treatment with derivatives led to reduced cell viability and increased apoptosis markers.
Q & A
Q. What are the standard synthetic methodologies for preparing dimethyl 4-(2,4-dichlorophenyl)-1,4-dihydropyridine derivatives?
The Hantzsch reaction is the most widely used method for synthesizing 1,4-dihydropyridine (DHP) derivatives. This involves a one-pot cyclocondensation of aldehydes, β-keto esters, and ammonium acetate. Modifications, such as using water as a solvent, improve yield and reduce environmental impact . For the 2,4-dichlorophenyl-substituted analog, optimizing stoichiometry and reaction time ensures regioselectivity, as competing substituent effects can influence ring conformation .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- 1H/13C NMR : Assigns proton environments and confirms the dihydropyridine ring’s non-aromatic nature (e.g., absence of deshielded aromatic protons).
- IR Spectroscopy : Identifies ester carbonyl stretches (~1700 cm⁻¹) and N–H bending vibrations (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- Elemental Analysis : Confirms purity (>95% for research-grade samples) .
Q. What biological activities are associated with the 1,4-dihydropyridine core in this compound?
1,4-DHPs are known for calcium channel-blocking activity, making them potent antihypertensives and vasodilators. The 2,4-dichlorophenyl substituent may enhance lipophilicity and binding affinity to vascular smooth muscle L-type channels . Substituted analogs also exhibit antitumor and antidiabetic potential, though specific activity for this derivative requires empirical validation .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in NMR-based structural assignments?
Single-crystal X-ray diffraction (XRD) provides unambiguous confirmation of regiochemistry and stereoelectronic effects. For example, XRD analysis of the diethyl analog revealed a puckered DHP ring with a 2,4-dichlorophenyl group in a pseudoaxial orientation, influencing electronic interactions . Computational models (DFT) further validate bond lengths and angles, reconciling discrepancies in NMR coupling constants .
Q. What computational strategies are employed to predict the compound’s reactivity and pharmacophore interactions?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and aromaticity loss in the DHP ring .
- Molecular Docking : Screens against calcium channel α1 subunits (e.g., Cav1.2) to identify key interactions (e.g., hydrogen bonding with ester carbonyls) .
- IRI (Interaction Region Indicator) Analysis : Maps non-covalent interactions (e.g., C–H···O) stabilizing crystal packing .
Q. How do substituent electronic effects influence the compound’s stability and bioactivity?
- Electron-Withdrawing Groups (e.g., Cl) : Enhance oxidative stability by lowering HOMO energy, delaying DHP ring aromatization .
- Steric Effects : Bulky 2,6-dimethyl groups restrict ring puckering, affecting binding pocket compatibility .
- Structure-Activity Relationships (SAR) : Chlorine at the 4-phenyl position increases membrane permeability, while ester groups modulate metabolic half-life .
Methodological Considerations
Q. What protocols mitigate challenges in isolating enantiopure DHP derivatives?
Chiral HPLC with amylose-based columns resolves racemic mixtures. Alternatively, asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) ensures enantiomeric excess >90% .
Q. How should researchers address discrepancies in biological assay results across studies?
Standardize assay conditions (e.g., cell lines, calcium concentration) and validate purity via HPLC-UV (λ = 254 nm). Contradictions in IC50 values often arise from impurities or solvent effects (e.g., DMSO quenching radical intermediates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
